molecular formula C19H26BrN3O2S B12746563 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr CAS No. 117829-33-1

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr

Cat. No.: B12746563
CAS No.: 117829-33-1
M. Wt: 440.4 g/mol
InChI Key: VQCDCEULRZROPR-UHFFFAOYSA-N
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Description

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, an imidazo-thiadiazine ring, and a hydrobromide salt. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves multiple steps. One common method includes the reaction of 3,5-di-t-butyl-4-hydroxyphenacyl bromide with thiourea in acetone. The mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazo-thiadiazine ring can be reduced under specific conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Employed in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the imidazo-thiadiazine ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine
  • 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl

Uniqueness

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

CAS No.

117829-33-1

Molecular Formula

C19H26BrN3O2S

Molecular Weight

440.4 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,6-dihydroimidazo[2,1-b][1,3,4]thiadiazin-7-one;hydrobromide

InChI

InChI=1S/C19H25N3O2S.BrH/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-20-15(23)9-22(17)21-14;/h7-8,24H,9-10H2,1-6H3;1H

InChI Key

VQCDCEULRZROPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CC(=O)N=C3SC2.Br

Origin of Product

United States

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